molecular formula C14H10N4O4 B11700434 1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone CAS No. 313966-78-8

1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone

Cat. No.: B11700434
CAS No.: 313966-78-8
M. Wt: 298.25 g/mol
InChI Key: NNZITHGHYHQLAI-UHFFFAOYSA-N
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Description

1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone is a compound that belongs to the family of nitrobenzoxadiazoles. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The presence of the nitro group and the oxadiazole ring imparts significant reactivity and stability to the molecule, making it a subject of interest in chemical research.

Preparation Methods

The synthesis of 1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone typically involves a multi-step process. One common method includes the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with 4-aminophenylboronic acid pinacol ester in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 90°C) for several hours . This method ensures the formation of the desired product with high yield and purity.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability of the production process.

Chemical Reactions Analysis

1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, halogenating agents, and nitrating agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism by which 1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone exerts its effects is primarily through its interaction with biological molecules. The nitro group and oxadiazole ring can form covalent bonds with specific amino acids in proteins, leading to changes in protein function and activity . This interaction can inhibit or activate various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar compounds to 1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone include other nitrobenzoxadiazoles and nitrobenzofurazans. These compounds share similar photophysical properties but differ in their reactivity and biological activity. For example:

The uniqueness of 1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

313966-78-8

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

1-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]ethanone

InChI

InChI=1S/C14H10N4O4/c1-8(19)9-2-4-10(5-3-9)15-11-6-7-12(18(20)21)14-13(11)16-22-17-14/h2-7,15H,1H3

InChI Key

NNZITHGHYHQLAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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